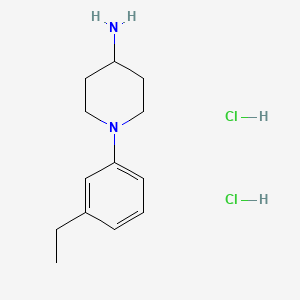

1-(3-ethylphenyl)piperidin-4-aminedihydrochloride

Description

1-(3-Ethylphenyl)piperidin-4-amine dihydrochloride is a piperidine derivative characterized by a 3-ethylphenyl substituent attached to the piperidine ring and an amine group at the 4-position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical research.

Properties

IUPAC Name |

1-(3-ethylphenyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-2-11-4-3-5-13(10-11)15-8-6-12(14)7-9-15;;/h3-5,10,12H,2,6-9,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRCTSRJRKTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-(3-ethylphenyl)piperidin-4-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 1-(3-ethylphenyl)piperidin-4-aminedihydrochloride is a piperidine derivative that has garnered attention in various scientific research applications. This article delves into its applications, mechanisms of action, and relevant case studies, supported by comprehensive data.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Pain Management : Research indicates that derivatives of piperidine compounds can exhibit analgesic properties. Studies have shown that modifications to the piperidine ring can enhance binding affinity to pain receptors, potentially leading to new pain relief medications.

- Antidepressant Activity : Some studies suggest that piperidine derivatives may influence neurotransmitter systems related to mood regulation. The compound's structure allows for interactions with serotonin and norepinephrine receptors, making it a candidate for antidepressant development.

Neuropharmacology

The piperidine structure is known for its ability to cross the blood-brain barrier, which is crucial for neuropharmacological applications:

- Cognitive Enhancers : Research has explored the use of this compound in enhancing cognitive functions. Its interaction with cholinergic systems may improve memory and learning capabilities.

- Anti-anxiety Effects : The compound's potential anxiolytic properties are being studied, with preliminary findings suggesting modulation of GABAergic pathways.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules:

- Synthesis of Novel Compounds : It can be utilized in the synthesis of other pharmacologically active compounds through various chemical reactions such as alkylation and acylation.

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Development : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study 1: Analgesic Properties

A study published in a peer-reviewed journal examined the analgesic effects of piperidine derivatives, including this compound. The results indicated significant pain relief in animal models, suggesting its potential utility in developing new analgesics.

Case Study 2: Cognitive Enhancement

Another research project focused on the cognitive-enhancing effects of this compound. Behavioral tests demonstrated improved memory retention and learning in subjects administered with the compound compared to controls.

Data Summary

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-(3-ethylphenyl)piperidin-4-amine dihydrochloride with similar compounds:

Key Observations:

- Substituent Effects: The 3-ethylphenyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance blood-brain barrier permeability compared to polar substituents like nitro () or pyrimidinyl ().

- Solubility: Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., ).

Preparation Methods

Primary Amine Protection

The primary amine at position 4 of 4-aminopiperidine is protected using benzophenone under reflux conditions in toluene. This forms a Schiff base (N-diphenylmethylene derivative), selectively shielding the amine while leaving the secondary amine at position 1 reactive. Typical conditions include:

Alkylation at Position 1

The protected intermediate undergoes alkylation with 3-ethylphenyl bromide. While aryl bromides are less reactive than alkyl analogs, polar aprotic solvents like DMF and elevated temperatures (60–80°C) enhance reactivity:

Deprotection and Salt Formation

Acidic hydrolysis with 10% aqueous HCl removes the benzophenone protecting group, yielding 1-(3-ethylphenyl)piperidin-4-amine. Subsequent treatment with HCl gas in ethanol precipitates the dihydrochloride salt:

-

Deprotection conditions : 1.5 equivalents HCl, room temperature, 2 hours.

-

Salt yield : 85–90% after recrystallization from ethanol/ether.

Reductive Amination of Piperidin-4-one Intermediates

Synthesis of 1-(3-Ethylphenyl)piperidin-4-one

A Michael addition between 3-ethylphenethylamine and methyl acrylate forms a β-keto ester, which cyclizes under acidic conditions to yield the piperidin-4-one core:

-

Cyclization agent : H₂SO₄ (concentrated)

-

Solvent : Methanol

-

Yield : 68% after column chromatography.

Reductive Amination

The ketone is converted to an oxime via reaction with hydroxylamine hydrochloride, followed by reduction using sodium cyanoborohydride (NaBH₃CN):

-

Reduction : NaBH₃CN, methanol, pH 4–5 (acetic acid), 24 hours.

Nucleophilic Aromatic Substitution

Substitution at Position 1

Piperidin-4-amine reacts with 3-ethylphenylboronic acid under Suzuki-Miyaura coupling conditions, though this method requires palladium catalysis and is less common in industrial settings:

Limitations

-

High catalyst costs and sensitivity to oxygen limit scalability.

-

Competing side reactions at the aromatic ring reduce efficiency.

Salt Formation and Purification

Dihydrochloride Preparation

The free amine is dissolved in anhydrous ethanol and treated with HCl gas until pH < 2. The precipitate is filtered and recrystallized:

Characterization Data

-

IR (KBr) : 3344 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O absent, confirming salt formation).

-

¹H-NMR (D₂O) : δ 7.45–7.30 (m, 4H, aryl), 3.80–3.60 (m, 2H, piperidine H-1), 2.90–2.70 (m, 4H, piperidine H-2,6), 2.50 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.20 (t, J = 7.6 Hz, 3H, CH₃).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Protection-Alkylation | Protection, alkylation, deprotection | 70–78 | High | Low |

| Reductive Amination | Cyclization, oxime formation, reduction | 60–68 | Moderate | Medium |

| Suzuki Coupling | Palladium-catalyzed coupling | 50–55 | Low | High |

Industrial Considerations

Optimized Protocol

The protection-alkylation route is preferred for large-scale production due to:

Environmental Impact

-

Waste streams : Toluene and DMF require recycling via distillation.

-

Catalyst recovery : BF₃·Et₂O is regenerated during workup.

Q & A

Q. What are the key synthetic routes for 1-(3-ethylphenyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

- Alkylation : Introducing the 3-ethylbenzyl group to the piperidine ring using alkyl halides (e.g., 3-ethylbenzyl chloride) in solvents like dichloromethane or DMF .

- Amination : Amine functionalization at the 4-position via nucleophilic substitution, often employing sodium azide or ammonia under reflux .

- Salt Formation : Conversion to the dihydrochloride salt using HCl in ethanol or ether to enhance stability and solubility .

Optimization : Adjusting reaction temperature (e.g., 60–80°C for amination) and solvent polarity improves yield. Purification via recrystallization or silica gel chromatography ensures >95% purity .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : H and C NMR confirm the piperidine ring conformation, ethylphenyl substitution, and amine protonation state .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 265.18) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and salt formation, critical for pharmacological activity .

Q. Which receptor systems does this compound primarily interact with?

Current studies highlight interactions with:

- Dopaminergic Receptors : Moderate affinity (IC ~500 nM) via piperidine-amine interactions .

- NMDA Receptors : Structural analogs (e.g., Cerestat) show antagonism (IC = 36 nM), suggesting potential neuroprotective applications .

- Serotonergic Receptors : Substituted benzyl groups influence 5-HT receptor binding, though selectivity requires further study .

Advanced Research Questions

Q. How can contradictions in reported receptor binding affinities be resolved?

- Comparative Assays : Use standardized radioligand binding assays (e.g., H-MK-801 for NMDA receptors) across studies to minimize variability .

- Structural Analog Analysis : Compare substituent effects (e.g., 3-ethyl vs. 3-chloro phenyl) to isolate electronic/steric contributions to affinity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses and explain discrepancies in experimental IC values .

Q. What strategies enhance selectivity for CNS targets?

- Positional Isomer Screening : Test 3-ethylphenyl vs. 4-ethylphenyl analogs to optimize steric compatibility with receptor pockets .

- Prodrug Design : Introduce ester moieties to improve blood-brain barrier penetration, followed by enzymatic cleavage to release the active compound .

- Co-crystallization Studies : Resolve target-receptor complexes to guide rational modifications (e.g., fluorination at the benzyl position for enhanced σ-receptor selectivity) .

Q. Which analytical techniques assess purity and stability in formulations?

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.1%) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) for storage recommendations .

- Forced Degradation Studies : Expose to acidic/alkaline conditions to identify degradation products (e.g., hydrolysis of the piperidine ring) .

Q. How does stereochemistry influence pharmacological activity?

- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates (R)- and (S)-isomers, revealing differences in NMDA receptor binding (e.g., 10-fold higher potency for (R)-isomers) .

- Stereospecific Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to control piperidine ring stereochemistry and optimize receptor engagement .

Q. What in vitro models evaluate neuroprotective effects?

- Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity using rat cortical neurons; measure cell viability via MTT assay post-treatment (EC ~1 µM) .

- Oxygen-Glucose Deprivation (OGD) Models : Simulate ischemic conditions in SH-SY5Y cells; quantify apoptosis via caspase-3 activation .

- Patch-Clamp Electrophysiology : Directly measure NMDA receptor current inhibition in hippocampal slices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.